5-benzyl-3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
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Overview
Description
Indole derivatives are versatile and common nitrogen-based heterocyclic scaffolds that are frequently used in the synthesis of various organic compounds . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Synthesis Analysis
In previous research, a group designed and synthesized 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indoles, which showed high anti-tumor activity . A series of novel derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .Molecular Structure Analysis
Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis
Indole derivatives have been synthesized through various methods. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .Physical And Chemical Properties Analysis
Indole is a crystalline colorless compound in nature with specific odors . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .Scientific Research Applications
Anti-HIV Activity
Researchers have developed novel indolyl and oxochromenyl xanthenone derivatives, which were studied for their molecular docking as anti-HIV-1 agents .
Conclusion
Indole derivatives hold immense potential for newer therapeutic possibilities. Their diverse biological activities make them intriguing candidates for further exploration in drug development and clinical applications. 🌿
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-benzyl-3-[(2-chlorophenyl)methyl]-8-fluoropyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClFN3O/c25-20-9-5-4-8-17(20)14-28-15-27-22-19-12-18(26)10-11-21(19)29(23(22)24(28)30)13-16-6-2-1-3-7-16/h1-12,15H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAJBUSCSQCTOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzyl-3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one |
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